molecular formula C11H9BrN2O2 B2592960 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1417637-70-7

1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid

Cat. No. B2592960
CAS RN: 1417637-70-7
M. Wt: 281.109
InChI Key: HXLMWXJODNMOQM-UHFFFAOYSA-N
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Description

The compound “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” is a derivative of imidazole, which is a heterocyclic aromatic organic compound. This compound has a bromobenzyl group attached at the 1-position and a carboxylic acid group at the 5-position of the imidazole ring .


Molecular Structure Analysis

The molecular structure of “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring at the 1-position would be a bromobenzyl group, and at the 5-position, a carboxylic acid group .


Chemical Reactions Analysis

The reactivity of “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” would likely be influenced by the electron-withdrawing bromine atom on the benzyl group, as well as the electron-donating nitrogen atoms in the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic .

Scientific Research Applications

Synthesis and Functionalization

A study describes a synthetic approach to the imidazo[1,5-a]imidazole scaffold, demonstrating the utility of bromo-substituted compounds in functionalization reactions, such as Suzuki–Miyaura cross-coupling, to access diversified libraries of imidazole derivatives (Loubidi et al., 2016). This methodology could be relevant for derivatives of 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid in creating targeted molecules for research and development.

Catalysis and Reaction Development

Research on the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids highlights the role of imidazole derivatives in synthesizing key building blocks for pharmaceuticals, showcasing the process's efficiency and environmental benefits (Carneiro et al., 2015). This method may be adapted for synthesizing compounds related to 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid, contributing to greener chemistry practices.

Material Science and Dye Adsorption

A metal-organic framework (MOF) study demonstrates the material's efficiency in dye adsorption, relevant for environmental cleanup applications. The synthesis involves carboxylic acid derivatives and showcases the potential of imidazole-based compounds in constructing MOFs with high adsorption capacities (Zhao et al., 2020). This research could guide the design of new materials using 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid for environmental remediation.

Antimicrobial and Cytotoxicity Studies

A study on symmetrically and non-symmetrically benzyl-substituted N-heterocyclic carbene–silver complexes, including imidazole derivatives, reveals their antimicrobial and cytotoxic properties. These findings suggest the potential use of 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid in developing antimicrobial agents or in cancer research (Patil et al., 2010).

Coordination Chemistry and Sensing Applications

Research on lanthanide-organic frameworks constructed with imidazole dicarboxylate-based ligands highlights their luminescence properties, which could be exploited in sensing applications. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, indicating the potential of imidazole-based compounds in designing fluorescence sensors (Shi et al., 2015).

properties

IUPAC Name

3-[(4-bromophenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLMWXJODNMOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid

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